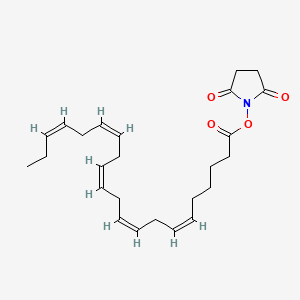
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate is a complex organic compound that features a pyrrolidinone ring and a long-chain polyunsaturated fatty acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of a polyunsaturated fatty acid with a pyrrolidinone derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid or a Lewis acid, and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or chromatography, ensures the isolation of the desired product with high purity.
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
科学的研究の応用
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with cellular components and its potential role in metabolic pathways.
Medicine
In medicine, researchers may explore the compound’s potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-eicosa-6,9,12,15,18-pentaenoate
- (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-docosa-6,9,12,15,18-pentaenoate
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate may exhibit unique reactivity due to its specific chain length and degree of unsaturation
特性
分子式 |
C25H35NO4 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChIキー |
FLTVTJWPFMIIMJ-JLNKQSITSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)

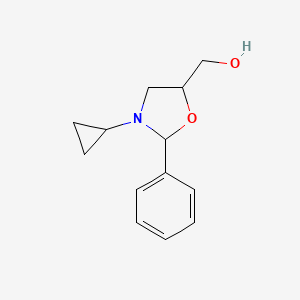
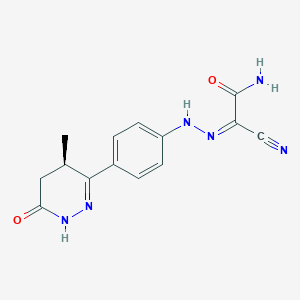
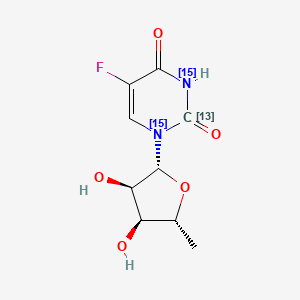
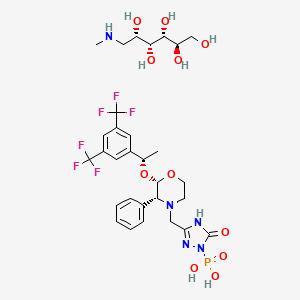
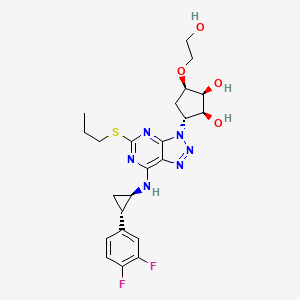
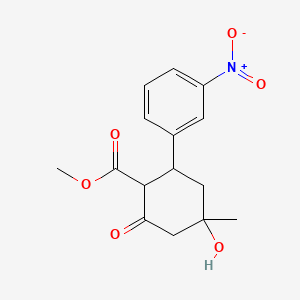

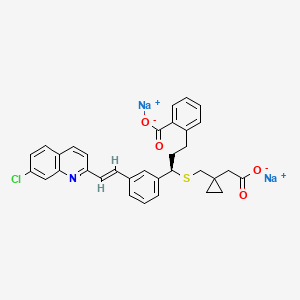
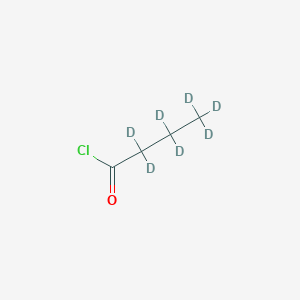
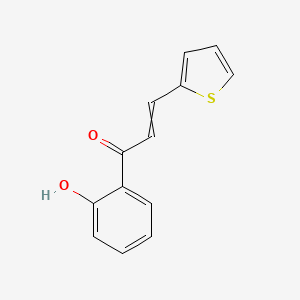
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)

